N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of indenyl derivatives and features a cyclopentanecarboxamide group attached to a methoxy-substituted indenyl ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The diverse biological activities of indole derivatives suggest that they can have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-2-ol with methanol in the presence of an acid catalyst to form the methoxy derivative. Subsequently, the cyclopentanecarboxamide group is introduced through a nucleophilic substitution reaction with cyclopentanecarboxylic acid chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the indenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of indenyl ketones or carboxylic acids.
Reduction: Production of reduced indenyl derivatives.
Substitution: Introduction of various substituents on the indenyl ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the indenyl core and exhibit various biological activities.
Cyclopentanecarboxamide Derivatives: Compounds with similar functional groups that are used in pharmaceuticals and agrochemicals.
Uniqueness: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide stands out due to its specific combination of the indenyl ring and cyclopentanecarboxamide group, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-17(10-14-8-4-5-9-15(14)11-17)12-18-16(19)13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXSIJZJJQCWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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